N-(1-Oxotetradecyl)sarcosine chemical and physical properties
N-(1-Oxotetradecyl)sarcosine chemical and physical properties
An In-depth Technical Guide to N-(1-Oxotetradecyl)sarcosine
Introduction: Beyond a Simple Surfactant
N-(1-Oxotetradecyl)sarcosine, also known in the field as N-Myristoylsarcosine, is an N-acyl derivative of the naturally occurring amino acid sarcosine (N-methylglycine).[1][2] Structurally, it is an amphiphilic molecule, featuring a hydrophobic 14-carbon tetradecanoyl (myristoyl) chain and a hydrophilic N-methylglycine head group. This architecture places it in the class of anionic surfactants, but its utility extends far beyond simple detergency.[3][4] Unlike harsh surfactants that can irreversibly denature sensitive biomolecules, N-(1-Oxotetradecyl)sarcosine and its salts are recognized for their mildness, making them invaluable tools in biochemistry, molecular biology, and pharmaceutical sciences.[5][6]
This guide provides an in-depth examination of the core physicochemical properties of N-(1-Oxotetradecyl)sarcosine, explores its mechanism of action, details its applications in research and drug development, and offers validated experimental protocols for its practical use.
Molecular Profile and Synthesis
Structural Characteristics
N-(1-Oxotetradecyl)sarcosine's functionality is a direct result of its molecular structure. It consists of:
-
A Hydrophobic Tail: The C14 fatty acid chain (myristic acid) is lipophilic, enabling interaction with nonpolar environments such as the interior of cell membranes and the hydrophobic cores of proteins.
-
A Hydrophilic Head: The sarcosine moiety provides the molecule's water-soluble character. The carboxylate group has a pKa of approximately 3.6, meaning it is negatively charged at physiological pH.[7] The amide linkage makes the nitrogen atom pH-neutral.[7] This combination of a strong anionic head group and a substantial lipid tail defines its surface-active properties.
Synthesis Pathway
The synthesis of N-acyl sarcosinates is a well-established process, valued for its efficiency and environmental profile. The primary method involves the condensation of a fatty acid with sarcosine.
A common industrial synthesis for its sodium salt, Sodium Myristoyl Sarcosinate, involves reacting myristic acid with sarcosine, followed by neutralization with a base like sodium hydroxide.[6] An alternative, environmentally conscious approach utilizes the methyl ester of the fatty acid, which reacts with a sarcosine salt at elevated temperatures (140-160°C).[8] This method avoids the creation of soap byproducts and proceeds with high conversion rates.[8]
Caption: Synthesis workflow for N-(1-Oxotetradecyl)sarcosine and its sodium salt.
Physicochemical Properties
The utility of N-(1-Oxotetradecyl)sarcosine is defined by its physical and chemical characteristics, which are summarized below. Data for the sodium salt is often presented due to its higher water solubility and common use in formulations.
| Property | Value | Source(s) |
| Chemical Name | N-Methyl-N-(1-oxotetradecyl)glycine | [9] |
| Common Synonyms | N-Myristoylsarcosine, Myristoyl Sarcosinate | [5][9] |
| Molecular Formula | C₁₇H₃₃NO₃ (Acid) / C₁₇H₃₂NNaO₃ (Sodium Salt) | [9][10] |
| Molecular Weight | 299.45 g/mol (Acid) / 321.44 g/mol (Sodium Salt) | [9][10] |
| Appearance | White to off-white powder/solid | [6][10] |
| Solubility | Soluble in water (as sodium salt) | [10] |
| Classification | Anionic Surfactant | [4][11] |
| Key Functions | Cleansing agent, foam booster, hair/skin conditioning, enzyme inhibitor | [5][6] |
As an amphiphile, it effectively reduces surface tension at the air-water interface and forms micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). This behavior is fundamental to its role as a detergent and solubilizing agent. N-acyl sarcosinates are known for their superior performance compared to conventional surfactants, particularly in their mildness, stability in hard water, and compatibility with other surfactant types.[4]
Applications in Research and Drug Development
While widely used in personal care products for its mild cleansing and foaming properties, the unique characteristics of N-(1-Oxotetradecyl)sarcosine make it a valuable tool for scientists.[3][6]
Solubilization of Membrane Proteins
Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature. They require detergents to be extracted from the lipid bilayer for purification and analysis.
-
Causality: Harsh detergents like Sodium Dodecyl Sulfate (SDS) can effectively solubilize these proteins but often do so by denaturing them, destroying their native conformation and biological activity. N-acyl sarcosinates, including the lauroyl and myristoyl variants, offer a milder alternative.[11] They can disrupt biological membranes and solubilize proteins while often preserving their structural integrity and function, making them suitable for applications like enzyme assays and structural biology studies.[12]
Enzyme Inhibition
N-acyl sarcosinates have been shown to inhibit specific enzymes. A notable example is their inhibition of hexokinase, an enzyme critical for glycolysis.[3] This property was famously leveraged in oral care products, where inhibiting acid production by oral bacteria helps reduce dental caries.[3] This inhibitory capability suggests potential applications in metabolic research and as a starting point for designing more targeted enzyme inhibitors.
Drug Delivery and Permeation Enhancement
The development of transdermal drug delivery systems is often limited by the low permeability of the skin's outermost layer, the stratum corneum.
-
Mechanism: Surfactants can enhance skin permeability by disrupting the highly organized lipid structure of the stratum corneum. N-Lauroylsarcosine, a close structural analog, has been demonstrated to significantly increase the transdermal delivery of molecules when combined with ethanol.[13] This suggests that N-(1-Oxotetradecyl)sarcosine could be a valuable excipient in topical and transdermal formulations, helping to deliver active pharmaceutical ingredients (APIs) across the skin barrier. Its low irritation potential is a significant advantage in this context.[1]
The Sarcosine Backbone: A Link to Neurobiology
The parent molecule, sarcosine, is an area of active research in drug development, particularly for neurological disorders.[14] Sarcosine is known to be a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the NMDA receptor.[15][16][17] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, enhancing NMDA receptor function.[18][19] This mechanism has shown promise in ameliorating the negative and cognitive symptoms of schizophrenia.[18][20] While N-acylation alters the molecule's properties to make it a surfactant rather than a CNS-active agent, this connection provides a fascinating avenue for designing novel prodrugs or targeted delivery systems where the acyl chain could be cleaved by endogenous enzymes to release sarcosine at a specific site.
Experimental Protocols and Methodologies
Protocol: Solubilization of Membrane Proteins from Cultured Cells
This protocol provides a self-validating system for the gentle extraction of membrane proteins using Sodium N-(1-Oxotetradecyl)sarcosinate (Sodium Myristoyl Sarcosinate).
Materials:
-
Cell pellet from cultured cells expressing the protein of interest.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail.
-
Solubilization Buffer: Lysis Buffer containing 1% (w/v) Sodium N-(1-Oxotetradecyl)sarcosinate.
-
Microcentrifuge and tubes.
Procedure:
-
Cell Harvest: Start with a frozen or fresh cell pellet. Keep on ice at all times to minimize proteolytic degradation.
-
Washing: Resuspend the cell pellet in 10 volumes of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. This step removes media components that could interfere with the extraction.
-
Lysis: Resuspend the washed pellet in ice-cold Lysis Buffer. Incubate on ice for 15 minutes with occasional gentle vortexing to lyse the cells.
-
Membrane Fractionation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C (ultracentrifugation). The supernatant contains the soluble cytosolic proteins. The pellet contains the membrane fraction.
-
Solubilization: Carefully discard the supernatant. Resuspend the membrane pellet in ice-cold Solubilization Buffer. The volume should be chosen to achieve a target protein concentration (e.g., 1-5 mg/mL).
-
Incubation: Incubate the suspension on a rotator at 4°C for 1-2 hours. This allows the surfactant to intercalate into the membrane and solubilize the proteins.
-
Clarification (Validation Step): Centrifuge the solubilized sample at 100,000 x g for 1 hour at 4°C.
-
Supernatant: Contains the solubilized membrane proteins.
-
Pellet: Contains insoluble proteins and lipids.
-
-
Analysis: Carefully collect the supernatant. Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay). The success of the solubilization can be validated by analyzing both the supernatant and the pellet fractions via SDS-PAGE and Western blotting for the protein of interest. A strong signal in the supernatant and a weak signal in the pellet indicate successful extraction.
Caption: Workflow for membrane protein extraction using N-acyl sarcosinate.
Conclusion
N-(1-Oxotetradecyl)sarcosine is a highly versatile molecule whose properties are dictated by its elegant amphiphilic structure. Its efficacy as a mild surfactant makes it an indispensable tool for the solubilization and study of challenging membrane proteins. Furthermore, its demonstrated ability to act as an enzyme inhibitor and permeation enhancer, coupled with the intriguing neurobiological activity of its sarcosine precursor, positions it as a compound of significant interest for professionals in drug development and biomedical research. A thorough understanding of its chemical and physical properties is paramount to leveraging its full potential in designing next-generation therapeutics, formulations, and analytical methodologies.
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